![molecular formula C18H18N6O2 B2490329 8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione CAS No. 476480-41-8](/img/structure/B2490329.png)
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione, commonly known as MRS2179, is a purinergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of purinergic receptors.
Wirkmechanismus
MRS2179 selectively blocks the P2Y1 receptor by binding to its allosteric site. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and adenosine diphosphate (ADP). Activation of the P2Y1 receptor leads to the mobilization of intracellular calcium and activation of phospholipase C. By blocking the P2Y1 receptor, MRS2179 inhibits these downstream signaling pathways.
Biochemical and Physiological Effects:
MRS2179 has been shown to have a wide range of biochemical and physiological effects. In platelets, MRS2179 inhibits ADP-induced platelet aggregation and secretion of granules. In the central nervous system, MRS2179 has been shown to modulate neurotransmission and synaptic plasticity. In the immune system, MRS2179 has been shown to inhibit the migration of immune cells and the release of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
MRS2179 is a potent and selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of purinergic receptors in various physiological processes. However, MRS2179 has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to use in long-term experiments. It also has poor solubility in aqueous solutions, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on MRS2179. One direction is to study the role of P2Y1 receptors in various diseases, such as cardiovascular disease, neurodegenerative disease, and cancer. Another direction is to develop more potent and selective P2Y1 receptor antagonists that can be used in long-term experiments. Finally, there is a need to develop better methods for delivering MRS2179 to target tissues, such as the brain, to study its effects in vivo.
Conclusion:
In conclusion, MRS2179 is a valuable tool for studying the role of purinergic receptors in various physiological processes. It has a wide range of biochemical and physiological effects and has been used in numerous scientific studies. However, it also has some limitations for lab experiments, and there is a need for further research to develop more potent and selective P2Y1 receptor antagonists.
Synthesemethoden
MRS2179 can be synthesized by reacting 8-bromo-1,3-dimethylxanthine with 2-naphthylmethylamine and hydrazine hydrate. The reaction is carried out in a mixture of acetic acid and ethanol, and the product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
MRS2179 is a potent and selective antagonist of the P2Y1 receptor, which is a subtype of purinergic receptors. Purinergic receptors are involved in a wide range of physiological processes, including neurotransmission, platelet aggregation, and immune response. MRS2179 is widely used in scientific research to study the role of purinergic receptors in these processes.
Eigenschaften
IUPAC Name |
8-hydrazinyl-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-22-15-14(16(25)23(2)18(22)26)24(17(20-15)21-19)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10,19H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFXAYLPHRBXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydrazino-1,3-dimethyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.